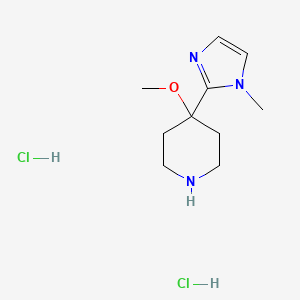
3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide, also known as BPOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPOC is a heterocyclic compound that contains both pyridine and pyrrolidine rings, which are commonly found in many biologically active molecules.
Mécanisme D'action
The exact mechanism of action of 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to work by selectively binding to certain proteins and enzymes and modulating their activity. 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been shown to selectively bind to certain kinases and phosphatases, which are important regulators of cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme it binds to. For example, 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been shown to inhibit the activity of certain kinases, which play a key role in cell growth and proliferation. This suggests that 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide may have potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide as a chemical probe is its selectivity for certain proteins and enzymes. This allows researchers to study the function of specific targets in a more precise and controlled manner. However, one limitation of using 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide. One area of interest is its potential as a cancer therapeutic, due to its ability to selectively inhibit certain kinases. Another area of interest is its use as a chemical probe for studying the function of specific proteins and enzymes in various cellular pathways. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide involves the reaction of 3-bromopyridin-4-ol with oxan-4-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting intermediate is then treated with pyrrolidine-1-carboxylic acid to yield 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been studied for its potential use as a chemical probe in drug discovery and development. Chemical probes are small molecules that can selectively bind to a target protein or enzyme and modulate its activity, providing valuable information about its function and potential as a drug target. 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been shown to selectively bind to certain proteins and enzymes, making it a promising candidate for use as a chemical probe.
Propriétés
IUPAC Name |
3-(3-bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c16-13-9-17-5-1-14(13)22-12-2-6-19(10-12)15(20)18-11-3-7-21-8-4-11/h1,5,9,11-12H,2-4,6-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAMVRBGMUFHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)
![Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2735319.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B2735320.png)

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2735322.png)

![Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B2735325.png)



![2-Chloro-N-[6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2735333.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)

